VMAT2-IN-4

Description

Structure

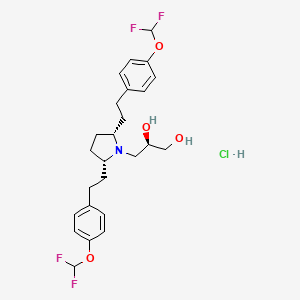

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C25H32ClF4NO4 |

|---|---|

Molecular Weight |

522.0 g/mol |

IUPAC Name |

(2R)-3-[(2S,5R)-2,5-bis[2-[4-(difluoromethoxy)phenyl]ethyl]pyrrolidin-1-yl]propane-1,2-diol;hydrochloride |

InChI |

InChI=1S/C25H31F4NO4.ClH/c26-24(27)33-22-11-3-17(4-12-22)1-7-19-9-10-20(30(19)15-21(32)16-31)8-2-18-5-13-23(14-6-18)34-25(28)29;/h3-6,11-14,19-21,24-25,31-32H,1-2,7-10,15-16H2;1H/t19-,20+,21-;/m1./s1 |

InChI Key |

IUOHFZVLXJSQCL-SXWPHCFWSA-N |

Isomeric SMILES |

C1C[C@H](N([C@H]1CCC2=CC=C(C=C2)OC(F)F)C[C@H](CO)O)CCC3=CC=C(C=C3)OC(F)F.Cl |

Canonical SMILES |

C1CC(N(C1CCC2=CC=C(C=C2)OC(F)F)CC(CO)O)CCC3=CC=C(C=C3)OC(F)F.Cl |

Origin of Product |

United States |

Foundational & Exploratory

VMAT2-IN-4: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of VMAT2-IN-4, a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2). This document details the core pharmacology, quantitative binding and functional data, and the experimental protocols used to characterize this compound.

Core Mechanism of Action

This compound exerts its pharmacological effects by directly inhibiting the vesicular monoamine transporter 2 (VMAT2). VMAT2 is a crucial protein located on the membrane of synaptic vesicles within monoaminergic neurons. Its primary function is to transport monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—from the neuronal cytoplasm into synaptic vesicles for storage and subsequent release into the synaptic cleft.[1]

By inhibiting VMAT2, this compound effectively blocks the sequestration of these neurotransmitters into vesicles. This leads to an accumulation of monoamines in the cytoplasm, where they are susceptible to degradation by enzymes like monoamine oxidase (MAO).[1] The ultimate consequence is a depletion of the readily releasable pool of monoamine neurotransmitters, resulting in reduced monoaminergic neurotransmission. This mechanism of action underlies the therapeutic potential of VMAT2 inhibitors in managing hyperkinetic movement disorders, which are often characterized by excessive dopaminergic activity.[1]

Quantitative Pharmacological Data

The inhibitory activity of this compound has been quantified through radioligand binding and functional uptake assays. The key parameters are summarized in the table below for clear comparison with other relevant VMAT2 inhibitors.

| Compound | Assay | Radioligand | Preparation | Ki (nM) | Reference |

| This compound | [³H]-DTBZ Binding | [³H]-Dihydrotetrabenazine | Rat brain vesicles | 560 | [Penthala et al., 2013] |

| This compound | [³H]-DA Uptake Inhibition | [³H]-Dopamine | Rat brain vesicles | 45 | [Penthala et al., 2013] |

| Tetrabenazine | VMAT2 Inhibition | - | - | 100 | [Abcam] |

| GZ-793A | [³H]-DTBZ Binding | [³H]-Dihydrotetrabenazine | Rat brain vesicles | 8290 | [Penthala et al., 2013] |

| GZ-793A | [³H]-DA Uptake Inhibition | [³H]-Dopamine | Rat brain vesicles | 29 | [Penthala et al., 2013] |

Signaling and Functional Pathways

The following diagram illustrates the mechanism of action of this compound at the presynaptic terminal of a monoaminergic neuron.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on the procedures described by Penthala et al. (2013).

[³H]-Dihydrotetrabenazine ([³H]-DTBZ) Binding Assay

This assay determines the binding affinity of a compound to the tetrabenazine binding site on VMAT2.

Protocol:

-

Vesicle Preparation: Synaptic vesicles are prepared from fresh rat brain tissue (e.g., striatum) by homogenization and differential centrifugation.

-

Incubation: A reaction mixture is prepared containing the isolated synaptic vesicles, a fixed concentration of [³H]-DTBZ, and varying concentrations of the test compound (this compound). The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the vesicle-bound [³H]-DTBZ from the free radioligand in the solution.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters, corresponding to the amount of bound [³H]-DTBZ, is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

[³H]-Dopamine ([³H]-DA) Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the transport of dopamine into synaptic vesicles by VMAT2.

Protocol:

-

Vesicle Preparation: As in the binding assay, synaptic vesicles are isolated from rat brain tissue.

-

Pre-incubation: The isolated vesicles are pre-incubated with varying concentrations of the test compound (this compound) to allow for the inhibitor to bind to VMAT2.

-

Uptake Initiation: The transport process is initiated by the addition of a fixed concentration of [³H]-DA. The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Uptake Termination: The uptake of [³H]-DA is terminated by rapid filtration of the reaction mixture through glass fiber filters, followed by washing with ice-cold buffer to remove external radioligand.

-

Scintillation Counting: The amount of [³H]-DA transported into the vesicles and retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The results are used to generate a dose-response curve, from which the IC50 for uptake inhibition is determined. The Ki value is then calculated.

Conclusion

This compound is a potent inhibitor of VMAT2, demonstrating significant activity in both binding and functional assays. Its mechanism of action, centered on the depletion of vesicular monoamines, makes it a valuable research tool for studying monoaminergic neurotransmission and a potential lead compound for the development of therapeutics for hyperkinetic movement disorders. The provided data and protocols offer a solid foundation for further investigation and development of this and related compounds.

References

An In-depth Technical Guide to the Structure-Activity Relationship of VMAT2-IN-4 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of VMAT2-IN-4, a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2). This document details the quantitative data for this compound and its analogs, provides in-depth experimental methodologies for key biological assays, and visualizes relevant pathways and workflows to support further research and development in this area. VMAT2 is a critical target in the treatment of various neurological and psychiatric disorders, including methamphetamine addiction, and understanding the SAR of its inhibitors is paramount for the design of novel therapeutics.

Core Structure and Pharmacological Profile of this compound

This compound (also identified as compound 11f in scientific literature) is a pyrrolidine analog of GZ-793A, designed to inhibit VMAT2 function.[1][2] It demonstrates significant potency in inhibiting both the binding of the VMAT2 ligand [³H]-dihydrotetrabenazine ([³H]-DTBZ) and the uptake of [³H]-dopamine ([³H]-DA) into synaptic vesicles.[1][2] Specifically, this compound exhibits a Ki of 560 nM in the [³H]-DTBZ binding assay and a more potent Ki of 45 nM in the [³H]-DA uptake inhibition assay.[1][2] This profile suggests its potential as a therapeutic agent for conditions such as methamphetamine addiction by modulating dopamine storage and release.[3][4]

Structure-Activity Relationship (SAR) of this compound Analogs

The following table summarizes the quantitative SAR data for a series of pyrrolidine analogs of GZ-793A, including this compound (compound 11f ), as reported by Penthala et al. (2013). The data highlights the impact of substitutions on the phenethyl groups at the 2 and 5 positions of the pyrrolidine ring on VMAT2 binding and dopamine uptake inhibition.

| Compound | R¹ | R² | [³H]-DTBZ Binding Ki (nM) | [³H]-DA Uptake Ki (nM) |

| GZ-793A | H | H | 8290 | 29 |

| 11a | 4-OCH₃ | 4-OCH₃ | >10000 | 114 |

| 11b | 4-F | 4-F | >10000 | 129 |

| 11c | 4-Cl | 4-Cl | >10000 | 102 |

| 11d | 4-CF₃ | 4-CF₃ | 1600 | 49 |

| 11e | 3,4-di-OCH₃ | 3,4-di-OCH₃ | >10000 | 120 |

| 11f (this compound) | 4-OCHF₂ | 4-OCHF₂ | 560 | 45 |

| 11g | 4-OCF₃ | 4-OCF₃ | 1000 | 58 |

| 11h | 3,4-di-Cl | 3,4-di-Cl | >10000 | 108 |

| 11i | H | H | >10000 | 135 |

Data sourced from Penthala NR, et al. Bioorg Med Chem Lett. 2013 Jun 1;23(11):3342-5.[1]

Key SAR Insights:

-

Central Ring System: The reduction of the central piperidine ring of GZ-793A to a pyrrolidine ring in this series of analogs was a key modification.

-

Substitution on Phenethyl Groups: The nature of the substituent on the phenyl rings of the phenethyl groups significantly influences the affinity for the [³H]-DTBZ binding site and the inhibition of dopamine uptake.

-

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups at the 4-position of the phenyl rings, such as trifluoromethyl (CF₃, 11d ), difluoromethoxy (OCHF₂, 11f ), and trifluoromethoxy (OCF₃, 11g ), generally leads to improved potency in both binding and uptake assays compared to unsubstituted or electron-donating substituted analogs.

-

This compound (11f): The 4-difluoromethoxyphenethyl analog, this compound, was identified as the most potent inhibitor of [³H]-DTBZ binding in this series, with a 15-fold greater affinity than the parent compound GZ-793A.[1] It also demonstrated potent inhibition of [³H]-DA uptake, comparable to GZ-793A.[1]

Experimental Protocols

[³H]-Dihydrotetrabenazine (DTBZ) Binding Assay

This assay measures the ability of a test compound to compete with the radiolabeled ligand [³H]-DTBZ for binding to VMAT2 in brain tissue homogenates.

Methodology:

-

Tissue Preparation: Whole rat brains (excluding the cerebellum) are homogenized in an ice-cold sucrose solution (0.32 M).[5] The homogenate is subjected to differential centrifugation to isolate synaptic vesicles. The final pellet containing the vesicles is resuspended in a suitable buffer.[5]

-

Binding Reaction: The prepared synaptic vesicles are incubated with a fixed concentration of [³H]-DTBZ (e.g., 20 nM) and varying concentrations of the test compound in a binding buffer (e.g., 25 mM sodium phosphate, pH 7.4) for 90 minutes at 30°C.[6]

-

Determination of Non-specific Binding: A parallel set of reactions is performed in the presence of a high concentration of a known VMAT2 inhibitor (e.g., 10 µM tetrabenazine) to determine non-specific binding.[6]

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the vesicle-bound [³H]-DTBZ from the free radioligand. The filters are then washed with ice-cold buffer.

-

Quantification: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of the test compound is determined by analyzing the competition binding data using non-linear regression analysis.

[³H]-Dopamine (DA) Uptake Assay

This functional assay measures the ability of a test compound to inhibit the transport of [³H]-DA into synaptic vesicles via VMAT2.

Methodology:

-

Vesicle Preparation: Synaptic vesicles are prepared from rat striatum using differential centrifugation as described in the binding assay protocol.[7] The final vesicle pellet is resuspended in an appropriate assay buffer.

-

Uptake Reaction: The vesicular preparation is incubated with varying concentrations of the test compound for a short period at 30°C.[7]

-

Initiation of Uptake: The uptake of dopamine is initiated by adding a solution containing [³H]-DA (e.g., with 2% [³H]-dopamine as a tracer) and incubating for a defined time (e.g., 5 minutes) at 30°C.[7]

-

Termination of Uptake: The uptake is terminated by the addition of a large volume of ice-cold assay buffer followed by rapid filtration through filters pre-soaked in a solution like 0.5% polyethyleneimine (PEI).[7]

-

Washing and Quantification: The filters are washed to remove any non-specifically bound radiolabel, and the radioactivity trapped inside the vesicles on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The specific uptake is determined by subtracting the uptake in the presence of a known VMAT2 inhibitor (e.g., 10 µM tetrabenazine).[7] The concentration of the test compound that inhibits 50% of the specific [³H]-DA uptake (IC₅₀) is calculated, and this can be converted to a Ki value.

Visualizations

VMAT2 Signaling in Dopaminergic Neurons and the Effect of Inhibitors

Caption: VMAT2's role in dopamine transport and sites of action for methamphetamine and this compound.

Experimental Workflow for [³H]-DTBZ Binding Assay

Caption: Workflow for the [³H]-dihydrotetrabenazine (DTBZ) competitive binding assay.

Experimental Workflow for [³H]-Dopamine Uptake Assay

Caption: Workflow for the [³H]-dopamine (DA) vesicular uptake inhibition assay.

References

- 1. Pyrrolidine analogs of GZ-793A: synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VMAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The vesicular monoamine transporter-2: an important pharmacological target for the discovery of novel therapeutics to treat methamphetamine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. neurosciences.ucsd.edu [neurosciences.ucsd.edu]

- 7. PACAP38 increases vesicular monoamine transporter 2 (VMAT2) expression and attenuates methamphetamine toxicity - PMC [pmc.ncbi.nlm.nih.gov]

VMAT2-IN-4: A Technical Guide to its Binding Affinity for the Vesicular Monoamine Transporter 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of VMAT2-IN-4, a known inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2). VMAT2 is an integral membrane protein responsible for the transport of monoamines—such as dopamine, norepinephrine, serotonin, and histamine—from the cytoplasm into synaptic vesicles. Its critical role in neurotransmission makes it a significant target for therapeutic drug development, particularly in the context of neurological and psychiatric disorders. This document summarizes the binding affinity of this compound, details the experimental methodologies used for its characterization, and presents a visual workflow of a common binding assay.

Quantitative Binding Affinity Data

The binding affinity of this compound for VMAT2 has been quantified using radioligand binding and uptake inhibition assays. The inhibitor constant (Kᵢ) is a measure of the potency of a compound in inhibiting the binding of a radioligand to its target. A lower Kᵢ value indicates a higher binding affinity. The data is summarized in the table below.

| Assay Type | Radioligand | Kᵢ of this compound |

| Radioligand Binding Inhibition | [³H]-Dihydrotetrabenazine ([³H]-DTBZ) | 560 nM |

| Dopamine Uptake Inhibition | [³H]-Dopamine ([³H]-DA) | 45 nM |

Table 1: Binding Affinity of this compound for VMAT2.

Experimental Protocols

The determination of the binding affinity of this compound involves sophisticated laboratory techniques. Below are detailed methodologies for the key experiments cited.

[³H]-Dihydrotetrabenazine ([³H]-DTBZ) Competitive Binding Assay

This assay determines the ability of a test compound (this compound) to compete with a known high-affinity VMAT2 radioligand, [³H]-DTBZ, for binding to the transporter.

1. Preparation of VMAT2-Containing Membranes:

-

Tissues rich in VMAT2, such as rodent striatum, or cells engineered to express VMAT2 (e.g., HEK-293 cells) are homogenized in a cold buffer solution.

-

The homogenate is centrifuged to pellet the cellular debris. The supernatant, containing the membranes, is then subjected to further centrifugation at a higher speed to isolate the membrane fraction containing VMAT2.

-

The resulting membrane pellet is resuspended in a suitable buffer for the binding assay.

2. Binding Incubation:

-

The prepared membranes are incubated in a reaction mixture containing:

-

A fixed concentration of [³H]-DTBZ (e.g., 20 nM).

-

A range of concentrations of the unlabeled competitor compound, this compound.

-

A binding buffer (e.g., 25 mM sodium phosphate, pH 7.4).

-

-

The reaction is incubated for a specific duration and at a controlled temperature (e.g., 90 minutes at 30°C) to allow the binding to reach equilibrium.[1]

3. Determination of Non-Specific Binding:

-

A parallel set of reactions is prepared that includes a high concentration of a known VMAT2 inhibitor, such as unlabeled tetrabenazine (e.g., 10 µM), to saturate the specific binding sites.[1] Any remaining bound radioactivity in these samples is considered non-specific.

4. Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

5. Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is then analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of the specific [³H]-DTBZ binding) is determined.

-

The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.

[³H]-Dopamine ([³H]-DA) Uptake Inhibition Assay

This functional assay measures the ability of this compound to inhibit the transport of the neurotransmitter dopamine into vesicles or VMAT2-expressing cells.

1. Cell or Vesicle Preparation:

-

For a cell-based assay, a cell line stably expressing VMAT2 (e.g., HEK-293-VMAT2) is cultured. To allow the radiolabeled dopamine to access the intracellular VMAT2, the plasma membrane is permeabilized using a mild detergent like digitonin.[1]

-

Alternatively, synaptic vesicles can be isolated from brain tissue as described in the previous protocol.

2. Uptake Reaction:

-

The permeabilized cells or isolated vesicles are incubated in a reaction buffer containing:

-

A fixed concentration of [³H]-Dopamine.

-

A range of concentrations of the inhibitor, this compound.

-

An energy source, typically ATP, to drive the proton gradient necessary for VMAT2 function.

-

-

The reaction is initiated and allowed to proceed for a set time at a physiological temperature.

3. Termination and Measurement:

-

The uptake is stopped by the addition of an ice-cold stop buffer and rapid filtration.

-

The filters are washed to remove any extracellular [³H]-Dopamine.

-

The amount of [³H]-Dopamine transported into the cells or vesicles and trapped on the filters is measured by liquid scintillation counting.

4. Data Analysis:

-

The inhibitory effect of this compound is determined by comparing the uptake in the presence of the inhibitor to the control uptake (no inhibitor).

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation, taking into account the concentration and Michaelis-Menten constant (Km) of the substrate ([³H]-Dopamine).

Visualized Experimental Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay, a fundamental technique for characterizing the binding affinity of inhibitors like this compound.

VMAT2 Competitive Radioligand Binding Assay Workflow.

References

Unveiling the Pharmacological Profile of VMAT2 Inhibitors: A Technical Guide

Introduction

The Vesicular Monoamine Transporter 2 (VMAT2), encoded by the SLC18A2 gene, is a presynaptic protein crucial for the packaging of monoamine neurotransmitters—such as dopamine, norepinephrine, serotonin, and histamine—from the neuronal cytoplasm into synaptic vesicles.[1][2] This process is vital for normal monoaminergic neurotransmission and protects neurons from the cytotoxic effects of cytosolic dopamine.[3] VMAT2 inhibitors are a class of drugs that block this transporter, leading to the depletion of monoamine stores and a subsequent reduction in their release into the synaptic cleft.[1][2] This mechanism of action makes VMAT2 a significant therapeutic target for hyperkinetic movement disorders, including the chorea associated with Huntington's disease and tardive dyskinesia.[4][5][6][7]

This technical guide provides a detailed pharmacological profile of a representative VMAT2 inhibitor, Tetrabenazine (TBZ). While the specific compound "VMAT2-IN-4" is not documented in the available scientific literature, the principles, experimental methodologies, and data presented for Tetrabenazine serve as an in-depth illustration of the core pharmacological characteristics of a potent and clinically relevant VMAT2 inhibitor.

Mechanism of Action

VMAT2 inhibitors, such as Tetrabenazine, act by reversibly binding to the transporter and locking it in a conformation that prevents the translocation of monoamines into synaptic vesicles.[1] Specifically, structural studies have shown that Tetrabenazine binds within a VMAT2-specific pocket, inducing an occluded, lumen-facing state that halts the transport cycle.[1] This blockade of monoamine sequestration leads to their accumulation in the cytoplasm, where they are susceptible to degradation by enzymes like monoamine oxidase (MAO).[2] The net effect is a depletion of the readily releasable pool of monoamine neurotransmitters, thereby dampening overactive monoaminergic signaling, which is the underlying pathology of certain hyperkinetic disorders.[2][4]

Figure 1: Mechanism of VMAT2 Inhibition by Tetrabenazine.

Quantitative Pharmacological Data

The pharmacological activity of VMAT2 inhibitors is quantified through various in vitro and in vivo parameters. The following tables summarize key data for Tetrabenazine and its active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).

Table 1: In Vitro Binding Affinity and Potency

| Compound | Target | Assay Type | Parameter | Value | Species |

| Tetrabenazine | VMAT2 | Binding Assay | Ki | ≈ 100 nM[1] | Human |

| Tetrabenazine | Dopamine D2 Receptor | Binding Assay | Ki | 2100 nM[1] | - |

| α-HTBZ | VMAT2 | Binding Assay | Affinity | High[1] | - |

| β-HTBZ | VMAT2 | Binding Assay | Affinity | High[1] | - |

| Reserpine | VMAT2 | Binding Assay | Ki | ~10 nM | - |

Note: The major circulating metabolites of tetrabenazine, α-HTBZ and β-HTBZ, contribute significantly to the therapeutic effect and exhibit high binding affinity to VMAT2.[1]

Table 2: Substrate Affinity for VMAT2

| Substrate | Parameter | Value (µM) | Species |

| Dopamine | Km | 1.4 | Human |

| Serotonin (5-HT) | Km | 0.9 | Human |

| d-amphetamine | Ki | 2 | Human |

| MPP+ | Ki | 9 | Human |

| FFN206 (Fluorescent Substrate) | Km | 1.16 ± 0.10 | Rat |

Experimental Protocols

Characterizing the pharmacological profile of a VMAT2 inhibitor involves a series of specialized assays. Below is a detailed methodology for a representative in vitro assay.

High-Throughput Cell-Based VMAT2 Uptake Assay

This assay is designed to quantify the activity of VMAT2 in a cellular context and to determine the inhibitory potency of test compounds. It utilizes a fluorescent VMAT2 substrate, such as FFN206, which emits a signal upon accumulation in the acidic intra-vesicular environment.[8][9]

1. Materials and Reagents:

-

HEK293 cells stably transfected with the human VMAT2 gene (VMAT2-HEK cells).[9]

-

Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

-

FFN206 (fluorescent VMAT2 substrate).[8]

-

Test compounds (e.g., this compound, Tetrabenazine).

-

Reserpine or Tetrabenazine (as a positive control for inhibition).

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

96-well or 384-well microplates suitable for fluorescence reading.

-

Microplate reader with appropriate excitation/emission filters for FFN206.

2. Experimental Procedure:

-

Cell Plating: Seed VMAT2-HEK cells into microplates at a predetermined density and allow them to adhere and grow overnight to form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of the test compounds and controls in the assay buffer.

-

Compound Incubation: Remove the culture medium from the wells and wash the cells with the assay buffer. Add the diluted test compounds to the respective wells and incubate for a specific period (e.g., 30 minutes) at 37°C. This pre-incubation allows the compounds to interact with the VMAT2 transporter.

-

Substrate Addition: Add the fluorescent substrate FFN206 to all wells at a final concentration close to its Km value (e.g., 1 µM).[8][9]

-

Uptake Reaction: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for VMAT2-mediated uptake of FFN206 into intracellular vesicles.

-

Signal Detection: Terminate the uptake reaction by washing the cells with ice-cold assay buffer. Measure the intracellular fluorescence using a microplate reader. Wells containing cells treated with a known potent inhibitor like Reserpine will serve as the baseline for maximal inhibition, while wells with only the vehicle will represent maximal VMAT2 activity.

3. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to reduce VMAT2 activity by 50%.

Figure 2: Experimental Workflow for a Cell-Based VMAT2 Uptake Assay.

In Vivo Studies and Clinical Relevance

In vivo studies are essential to understand the therapeutic effects and potential side effects of VMAT2 inhibitors. In animal models, overexpression of VMAT2 has been shown to protect against neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and increase dopamine release, suggesting that enhancing VMAT2 function could be beneficial in conditions like Parkinson's disease.[3][10] Conversely, inhibiting VMAT2 with compounds like Ro 4-1284 has been demonstrated to enhance the neurotoxicity of MPP+ in rats, highlighting the protective role of vesicular sequestration.[11]

Clinically, VMAT2 inhibitors like Tetrabenazine, and its deuterated form Deutetrabenazine, are approved for treating hyperkinetic movement disorders.[5] By depleting presynaptic dopamine, these drugs effectively reduce the excessive motor output that characterizes these conditions.[4] The development of newer agents focuses on optimizing pharmacokinetic profiles to improve dosing regimens and minimize side effects.[1]

Conclusion

The pharmacological profile of a VMAT2 inhibitor is defined by its high-affinity binding to the transporter, leading to a potent, reversible inhibition of monoamine uptake into synaptic vesicles. This mechanism, quantified by low nanomolar Ki and IC50 values, results in the depletion of presynaptic monoamine stores. The methodologies described, from in vitro fluorescence-based uptake assays to in vivo animal models, are critical for the discovery and development of novel VMAT2-targeting therapeutics. While "this compound" remains an uncharacterized designation, the detailed analysis of a benchmark compound like Tetrabenazine provides a comprehensive framework for understanding the pharmacology of this important class of drugs.

References

- 1. droracle.ai [droracle.ai]

- 2. What are VMAT2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. pnas.org [pnas.org]

- 4. Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less “go” and more “stop” from the motor striatum for robust therapeutic effects | CNS Spectrums | Cambridge Core [cambridge.org]

- 5. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Structural mechanisms for VMAT2 inhibition by tetrabenazine | eLife [elifesciences.org]

- 7. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New fluorescent substrate enables quantitative and high-throughput examination of vesicular monoamine transporter 2 (VMAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Increased vesicular monoamine transporter enhances dopamine release and opposes Parkinson disease-related neurodegeneration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchwithrutgers.com [researchwithrutgers.com]

VMAT2-IN-4: A Technical Overview of its Effects on Dopamine Uptake

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the pharmacological effects of the novel Vesicular Monoamine Transporter 2 (VMAT2) inhibitor, VMAT2-IN-4, on dopamine uptake. VMAT2 is a critical protein responsible for packaging monoamine neurotransmitters, including dopamine, into synaptic vesicles for subsequent release.[1][2][3] Inhibition of VMAT2 leads to a depletion of these neurotransmitters at the synapse, a mechanism with significant therapeutic potential for various neurological and psychiatric disorders characterized by hyperdopaminergic states.[1][2][4] This document details the mechanism of action of VMAT2 inhibitors, presents quantitative data on their inhibitory activity, outlines relevant experimental protocols for assessing dopamine uptake, and provides visual representations of the associated biological pathways and experimental workflows. While specific data for this compound is not yet publicly available, this guide utilizes representative data from well-characterized VMAT2 inhibitors to illustrate its expected pharmacological profile.

Introduction to VMAT2 and its Role in Dopamine Homeostasis

The Vesicular Monoamine Transporter 2 (VMAT2) is a key protein in the regulation of monoaminergic neurotransmission.[3] Localized on the membrane of synaptic vesicles within neurons, VMAT2 actively transports monoamines such as dopamine, serotonin, norepinephrine, and histamine from the cytoplasm into the vesicles.[1][2] This process is essential for storing neurotransmitters prior to their release into the synaptic cleft.[1]

The transport mechanism of VMAT2 relies on a proton gradient established by a vesicular H+-ATPase.[2][5] VMAT2 functions as an antiporter, exchanging two protons from within the vesicle for one molecule of cytosolic monoamine.[3] By sequestering dopamine into vesicles, VMAT2 not only prepares it for synaptic release but also protects the neuron from the potential cytotoxicity of free cytosolic dopamine.[6][7]

Dysregulation of VMAT2 function is implicated in several neurological and psychiatric conditions. Reduced VMAT2 function has been linked to neurodegenerative diseases like Parkinson's disease, while hyperactivity of dopaminergic systems is a feature of disorders such as Huntington's disease and tardive dyskinesia.[2][4][8] Therefore, VMAT2 has emerged as a significant pharmacological target for therapeutic intervention.[9]

Mechanism of Action of VMAT2 Inhibitors

VMAT2 inhibitors are a class of drugs that bind to the VMAT2 protein and block its transport function.[1] By inhibiting VMAT2, these compounds prevent the loading of dopamine and other monoamines into synaptic vesicles.[1][10] This leads to an accumulation of monoamines in the cytoplasm, where they are susceptible to degradation by enzymes such as monoamine oxidase (MAO).[1]

The net effect of VMAT2 inhibition is a depletion of monoamine stores within the presynaptic neuron, resulting in a reduced amount of neurotransmitter available for release into the synapse.[1][10] This presynaptic depletion of dopamine is the primary mechanism through which VMAT2 inhibitors exert their therapeutic effects in conditions characterized by excessive dopaminergic signaling.[8][9][11]

Well-known VMAT2 inhibitors include tetrabenazine, deutetrabenazine, and valbenazine, which are used clinically to treat hyperkinetic movement disorders.[4] These inhibitors bind reversibly to VMAT2, leading to a dose-dependent reduction in dopamine release.[2][10]

Quantitative Analysis of VMAT2 Inhibition

The potency of VMAT2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). These values represent the concentration of the inhibitor required to reduce VMAT2-mediated uptake by 50% or the binding affinity of the inhibitor for the transporter, respectively. The following table summarizes representative inhibitory data for well-characterized VMAT2 inhibitors against dopamine uptake.

| Compound | Assay Type | IC50 (nM) | Ki (nM) | Cell/Tissue Type | Reference |

| Tetrabenazine | [³H]-dihydrotetrabenazine binding | ~3 | Rat brain vesicles | [2] (Implied) | |

| Reserpine | [³H]-dopamine uptake | ~15 | Rat brain vesicles | [2] (Implied) | |

| Valbenazine Metabolite | VMAT2 Inhibition Assay | 2.9 | Recombinant cells | [4] (Implied) | |

| Deutetrabenazine Metabolite | VMAT2 Inhibition Assay | 55 | Recombinant cells | [4] (Implied) |

Note: Specific quantitative data for "this compound" is not available. The data presented are representative of the VMAT2 inhibitor class.

Experimental Protocols

The assessment of this compound's effect on dopamine uptake can be conducted using several established experimental protocols.

Vesicular [³H]-Dopamine Uptake Assay

This is a classic and direct method to measure VMAT2 activity.

Objective: To quantify the inhibition of VMAT2-mediated dopamine uptake into isolated synaptic vesicles by this compound.

Methodology:

-

Vesicle Preparation: Synaptic vesicles are isolated from rodent brain tissue (e.g., striatum) or from cell lines stably expressing VMAT2 (e.g., HEK293 cells) through a series of centrifugation and sucrose gradient steps.

-

Incubation: Isolated vesicles are pre-incubated with varying concentrations of this compound or a vehicle control.

-

Uptake Initiation: The uptake reaction is initiated by the addition of [³H]-dopamine. The reaction is typically carried out at 37°C in a buffer containing ATP to energize the vesicular H+-ATPase.

-

Uptake Termination: The reaction is stopped after a defined period by rapid filtration through glass fiber filters, which traps the vesicles but allows unbound [³H]-dopamine to pass through.

-

Quantification: The amount of radioactivity retained on the filters, corresponding to the [³H]-dopamine taken up by the vesicles, is measured using liquid scintillation counting.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Live-Cell Fluorescent Dopamine Uptake Assay

This method allows for the visualization and quantification of VMAT2 activity in intact cells.

Objective: To measure the effect of this compound on the accumulation of a fluorescent dopamine analog in VMAT2-containing vesicles in living cells.

Methodology:

-

Cell Culture: A cell line co-expressing the dopamine transporter (DAT) and a fluorescently-tagged VMAT2 (e.g., mCherry-VMAT2) is cultured on glass-bottom dishes suitable for microscopy.[12]

-

Inhibitor Treatment: Cells are pre-incubated with this compound or a vehicle control.

-

Fluorescent Substrate Addition: A fluorescent VMAT2 substrate (e.g., a fluorescent false neurotransmitter) is added to the culture medium.[12][13] This substrate is first taken up into the cell by DAT and then transported into vesicles by VMAT2.

-

Live-Cell Imaging: The accumulation of the fluorescent substrate within the mCherry-VMAT2 positive vesicles is visualized and quantified over time using confocal microscopy.

-

Data Analysis: The fluorescence intensity within the vesicles is measured in the presence and absence of this compound. A reduction in fluorescence indicates inhibition of VMAT2-mediated uptake.

Visualizing the Impact of this compound

Diagrams generated using Graphviz provide a clear visual representation of the biological pathways and experimental processes involved in the study of this compound.

Caption: VMAT2-mediated dopamine transport and inhibition by this compound.

Caption: Experimental workflow for a vesicular [³H]-dopamine uptake assay.

Conclusion

This compound, as a novel inhibitor of the Vesicular Monoamine Transporter 2, holds promise for the modulation of dopaminergic neurotransmission. By blocking the uptake of dopamine into synaptic vesicles, this compound is expected to effectively reduce dopamine levels at the synapse. The experimental protocols and data presented in this guide provide a framework for the characterization of this compound and other novel VMAT2 inhibitors. Further research into the specific binding kinetics, selectivity, and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. What are VMAT2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of the Dopamine and Vesicular Monoamine Transporters: Pharmacological Targets and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. VMAT2 Safeguards β-Cells Against Dopamine Cytotoxicity Under High-Fat Diet–Induced Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. VMAT2 Safeguards β-Cells Against Dopamine Cytotoxicity Under High-Fat Diet-Induced Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less “go” and more “stop” from the motor striatum for robust therapeutic effects | CNS Spectrums | Cambridge Core [cambridge.org]

- 9. neurologylive.com [neurologylive.com]

- 10. droracle.ai [droracle.ai]

- 11. researchgate.net [researchgate.net]

- 12. A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

VMAT2-IN-4: A Technical Guide to Selectivity Over VMAT1

For Researchers, Scientists, and Drug Development Professionals

Abstract

VMAT2-IN-4 is an inhibitor of the vesicular monoamine transporter 2 (VMAT2), a critical protein in the central nervous system responsible for packaging monoamine neurotransmitters into synaptic vesicles. Its therapeutic potential is intrinsically linked to its selectivity for VMAT2 over the closely related isoform, VMAT1, which is primarily expressed in peripheral neuroendocrine cells. Off-target inhibition of VMAT1 can lead to undesirable side effects. This technical guide provides a comprehensive overview of the methodologies used to determine the selectivity of compounds like this compound for VMAT2 over VMAT1. While specific quantitative data for this compound's activity at VMAT1 is not publicly available, this document outlines the experimental framework, data presentation, and key concepts for assessing transporter selectivity.

Introduction to VMAT1 and VMAT2

The vesicular monoamine transporters, VMAT1 (SLC18A1) and VMAT2 (SLC18A2), are vital for the proper storage and release of monoamine neurotransmitters such as dopamine, norepinephrine, serotonin, and histamine. Despite sharing significant sequence homology, they exhibit distinct tissue distribution and pharmacological profiles. VMAT2 is the predominant transporter in the central nervous system, while VMAT1 is mainly found in peripheral neuroendocrine cells like adrenal medullary chromaffin cells.[1][2] This differential expression makes VMAT2 a key target for neurological and psychiatric disorders, with selectivity over VMAT1 being a crucial aspect of drug design to minimize peripheral side effects.[3]

Assessing VMAT2 Selectivity: Quantitative Data

The selectivity of an inhibitor is determined by comparing its potency at the target (VMAT2) versus the off-target (VMAT1). This is typically expressed as a selectivity ratio, calculated from inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) obtained from in vitro assays. A higher ratio indicates greater selectivity for VMAT2.

While the Ki values for this compound's inhibition of [3H]-dihydrotetrabenazine ([3H]-DTBZ) binding (Ki = 560 nM) and [3H]-dopamine uptake (Ki = 45 nM) at VMAT2 are known, corresponding data for VMAT1 is not available in the public domain. The following table illustrates how such data would be presented to determine selectivity, using hypothetical values for VMAT1 and known selective (Tetrabenazine) and non-selective (Reserpine) compounds for illustrative purposes.

| Compound | VMAT2 Ki (nM) | VMAT1 Ki (nM) | Selectivity Ratio (VMAT1 Ki / VMAT2 Ki) |

| This compound | 45 (Uptake) / 560 (Binding) | Not Available | Not Available |

| Tetrabenazine | 3 | 3000 | 1000 |

| Reserpine | 2 | 4 | 2 |

Table 1: Example Data Table for VMAT2 Selectivity. This table demonstrates how the selectivity of a compound is determined by comparing its inhibition constants at VMAT2 and VMAT1. A higher selectivity ratio indicates a greater preference for VMAT2.

Experimental Protocols for Determining Selectivity

To ascertain the selectivity of a compound like this compound, two primary types of in vitro assays are employed: radioligand binding assays and vesicular monoamine uptake assays.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the transporter. For VMAT2, [3H]-dihydrotetrabenazine ([3H]-DTBZ) is a commonly used high-affinity radioligand.

Methodology:

-

Preparation of Vesicle-Enriched Membranes:

-

Transfect a suitable cell line (e.g., HEK293 or COS-7) with plasmids encoding either human VMAT1 or VMAT2.

-

Harvest the cells and homogenize them in a buffered sucrose solution.

-

Perform differential centrifugation to isolate vesicle-enriched membrane fractions.

-

Determine the protein concentration of the membrane preparations.

-

-

Binding Assay:

-

In a multi-well plate, incubate the VMAT1 or VMAT2-containing membranes with a fixed concentration of [3H]-DTBZ.

-

Add varying concentrations of the test compound (e.g., this compound).

-

Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known VMAT2 inhibitor (e.g., tetrabenazine).

-

-

Separation and Detection:

-

Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

-

Vesicular Monoamine Uptake Assay

This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled monoamine (e.g., [3H]-dopamine or [3H]-serotonin) into vesicles.

Methodology:

-

Vesicle Preparation:

-

Prepare vesicle-enriched fractions from cells expressing VMAT1 or VMAT2 as described for the binding assay.

-

-

Uptake Assay:

-

Pre-incubate the vesicles with varying concentrations of the test compound.

-

Initiate the uptake reaction by adding a fixed concentration of the radiolabeled monoamine substrate and ATP (to energize the vesicular proton pump).

-

Incubate at 37°C for a short period (e.g., 5-10 minutes) during the linear phase of uptake.

-

Terminate the reaction by adding ice-cold buffer.

-

-

Separation and Detection:

-

Separate the vesicles containing the transported radiolabel from the external medium by rapid filtration.

-

Wash the filters and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the rate of uptake at each concentration of the test compound.

-

Plot the uptake rate as a function of the inhibitor concentration.

-

Calculate the IC50 value and subsequently the Ki value.

-

Visualizing Key Processes

VMAT Signaling Pathway

The following diagram illustrates the fundamental role of VMAT2 in monoaminergic neurotransmission.

Caption: VMAT2's role in monoaminergic neurotransmission and its inhibition.

Experimental Workflow for Determining VMAT2 Selectivity

The following diagram outlines the logical flow of experiments to determine the selectivity of an inhibitor for VMAT2 over VMAT1.

Caption: Workflow for assessing VMAT inhibitor selectivity.

Conclusion

Determining the selectivity of a VMAT2 inhibitor is a critical step in its development as a therapeutic agent. Through a combination of radioligand binding and vesicular uptake assays, researchers can quantitatively assess a compound's potency at both VMAT2 and VMAT1. This data allows for the calculation of a selectivity ratio, a key indicator of the compound's potential for targeted VMAT2 inhibition with minimized peripheral side effects. The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of novel VMAT2 inhibitors like this compound.

References

- 1. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]

- 3. In Vivo [11C]Dihydrotetrabenazine ([11C]DTBZ) Binding in Rat Striatum: Sensitivity to Dopamine Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to VMAT2 Target Engagement Studies for Novel Inhibitors Such as VMAT2-IN-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies and data presentation required for robust target engagement studies of novel Vesicular Monoamine Transporter 2 (VMAT2) inhibitors, exemplified here as "VMAT2-IN-4." VMAT2 is a presynaptic vesicular protein responsible for packaging monoamine neurotransmitters (dopamine, norepinephrine, serotonin, histamine) into vesicles for subsequent release.[1] Inhibition of VMAT2 leads to the depletion of these monoamines, a mechanism utilized in treatments for hyperkinetic movement disorders like Huntington's disease and tardive dyskinesia.[2][3]

Effective evaluation of a new VMAT2 inhibitor requires a multi-step approach, progressing from in vitro binding affinity and functional assays to in vivo quantification of target occupancy in the brain. This document outlines the critical experimental protocols, data interpretation, and visualization tools necessary to build a complete target engagement profile for a novel therapeutic candidate.

Section 1: Quantitative Data Summary

Establishing the potency and in vivo efficacy of a novel inhibitor is paramount. Quantitative data should be systematically collected and organized to allow for clear comparison with existing compounds. The following tables present a template for summarizing the essential target engagement data for this compound, with comparative data from well-characterized inhibitors for context.

Table 1: In Vitro Binding Affinity and Functional Potency of VMAT2 Inhibitors

| Compound | Radioligand Competition Assay (Kᵢ, nM) | Functional Uptake Assay (IC₅₀, nM) | Assay System | Reference |

| This compound | Data to be determined | Data to be determined | e.g., Rat striatal synaptosomes | - |

| Tetrabenazine (TBZ) | ~90 | 320 | Rat Brain; FFN206 Uptake | [4][5] |

| Dihydrotetrabenazine (DTBZ) | - | 17 | FFN206 Uptake | [5] |

| Reserpine | ~9 | 19 | Rat Brain; FFN206 Uptake | [4][5] |

| Valbenazine (metabolite NBI-98782) | Proprietary data | Proprietary data | - | [6] |

Table 2: In Vivo Target Occupancy of VMAT2 Inhibitors

| Compound | Species | Modality | Tracer | Target Occupancy (%) | Dose / Plasma Concentration | Reference |

| This compound | e.g., Non-human primate, Human | PET | e.g., [¹⁸F]AV-133 | Data to be determined | Data to be determined | - |

| Valbenazine (as NBI-98782) | Human | PET | [¹⁸F]AV-133 | 85-90% | Exposures from 80 mg daily dose | [6] |

| NBI-750142 | Human | PET | [¹⁸F]AV-133 | 36-78% | At acceptable clinical doses | [6] |

Section 2: Key Experimental Protocols

Detailed and reproducible protocols are the foundation of a successful drug development program. Below are methodologies for three critical assays in determining VMAT2 target engagement.

In Vitro Radioligand Binding Assay

This assay quantifies the binding affinity of a test compound (this compound) to VMAT2 by measuring its ability to compete with a known radiolabeled ligand.

-

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for VMAT2.

-

Materials:

-

Membrane Preparation: Homogenized brain tissue (e.g., rat striatum) or cells expressing VMAT2.

-

Radioligand: Typically [³H]Dihydrotetrabenazine ([³H]DTBZ).[7]

-

Test Compound: this compound at a range of concentrations.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Scintillation counter, 96-well filter plates.

-

-

Protocol Steps:

-

Preparation: Thaw frozen membrane aliquots and resuspend in assay buffer. Protein concentration is determined via a standard assay (e.g., BCA).

-

Incubation: In a 96-well plate, combine the membrane preparation (50-120 µg protein), a fixed concentration of [³H]DTBZ radioligand, and serial dilutions of this compound.[8]

-

Equilibration: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[8]

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), followed by several washes with ice-cold wash buffer to separate bound from unbound radioligand.[8]

-

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Cell-Based Fluorescent Substrate Uptake Assay

This functional assay measures the ability of a test compound to inhibit the transport activity of VMAT2 in living cells.

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on VMAT2 transport function.

-

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected to express VMAT2.[5][9]

-

Fluorescent Substrate: FFN206, a fluorescent compound that is a substrate for VMAT2.[5][9]

-

Test Compound: this compound at a range of concentrations.

-

Instrumentation: Microplate reader with fluorescence detection capabilities.

-

-

Protocol Steps:

-

Cell Culture: Grow VMAT2-expressing HEK293 cells to confluence in 96-well plates.

-

Pre-incubation: Wash the cells and pre-incubate them with various concentrations of this compound (or vehicle control) in a suitable buffer for approximately 30 minutes.[5]

-

Substrate Addition: Add the fluorescent substrate FFN206 to each well at a fixed concentration (e.g., 1 µM) and incubate for a defined period (e.g., 60 minutes).[5]

-

Termination and Wash: Stop the uptake by washing the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular FFN206.[5]

-

Fluorescence Measurement: Measure the intracellular fluorescence in each well using a microplate reader.

-

Data Analysis: Normalize the fluorescence signal to the vehicle control. Plot the percentage of inhibition against the log concentration of this compound and fit the data using non-linear regression to determine the IC₅₀ value.[5]

-

In Vivo Target Occupancy by Positron Emission Tomography (PET)

PET imaging is the gold standard for quantifying the degree to which a drug binds to its target in the living brain.[6]

-

Objective: To determine the relationship between this compound plasma concentration and VMAT2 occupancy in the brain.

-

Materials:

-

Protocol Steps:

-

Baseline Scan: Perform a baseline PET scan on each subject following an intravenous injection of the VMAT2 radiotracer to measure baseline target availability.

-

Drug Administration: Administer this compound to the subjects. Dosing can be single or multiple, with the PET scan timed to coincide with expected peak or steady-state plasma concentrations.

-

Occupancy Scan: After drug administration, perform a second PET scan using the same radiotracer and protocol as the baseline scan.[11]

-

Blood Sampling: Throughout the scan, collect arterial or venous blood samples to measure the plasma concentration of this compound and radiotracer metabolites.

-

Image Analysis: Reconstruct PET images and define regions of interest (ROIs) with high VMAT2 density (e.g., striatum, caudate, putamen) and a reference region with negligible VMAT2 expression (e.g., cerebellum or visual cortex).[10][11]

-

Data Analysis: Calculate the binding potential (BPₙₑ) or Standardized Uptake Value Ratio (SUVR) for each ROI in both the baseline and post-dose scans. Target occupancy (TO) is then calculated as: TO (%) = 100 * (BPₙₑ_baseline - BPₙₑ_postdose) / BPₙₑ_baseline.

-

PK/TO Modeling: Correlate the calculated target occupancy with the measured plasma concentrations of this compound to build a pharmacokinetic/pharmacodynamic (PK/PD) model. This model is crucial for predicting the doses required to achieve a desired level of target engagement.[6]

-

Section 3: Mandatory Visualizations

Visual diagrams are essential for conveying complex biological and experimental information concisely. The following diagrams, generated using the DOT language, illustrate key concepts in VMAT2 inhibitor studies.

Caption: VMAT2 packages cytosolic monoamines into synaptic vesicles for release.

Caption: VMAT2 inhibitors block monoamine uptake, leading to degradation.

Caption: Workflow for VMAT2 inhibitor target engagement studies.

References

- 1. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. VMAT2: a dynamic regulator of brain monoaminergic neuronal function interacting with drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantifying VMAT2 target occupancy at effective valbenazine doses and comparing to a novel VMAT2 inhibitor: a translational PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. New fluorescent substrate enables quantitative and high-throughput examination of vesicular monoamine transporter 2 (VMAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Brain Imaging of Vesicular Monoamine Transporter Type 2 in Healthy Aging Subjects by 18F-FP-(+)-DTBZ PET - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diagnostic accuracy of imaging brain vesicular monoamine transporter type 2 (VMAT2) in clinically uncertain parkinsonian syndrome (CUPS): a 3-year follow-up study in community patients - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of VMAT2-IN-4: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the preclinical research findings for VMAT2-IN-4, a potent inhibitor of the vesicular monoamine transporter-2 (VMAT2). This compound, also identified as compound 11f in the primary literature, has been investigated for its potential in the context of methamphetamine addiction research. This document synthesizes the available quantitative data, experimental methodologies, and key structural relationships to offer a comprehensive resource for professionals in drug development and neuroscience.

Core Quantitative Data

The following tables summarize the in vitro inhibitory activity of this compound and its analogs against VMAT2. The data is derived from radioligand binding and dopamine uptake assays.

Table 1: Inhibition of [³H]Dihydrotetrabenazine ([³H]DTBZ) Binding to VMAT2

| Compound | Kᵢ (nM) ± SEM | Fold Difference vs. GZ-793A |

| This compound (11f) | 560 | 15x more potent |

| GZ-793A (Reference) | 8290 | - |

| Analog 11a | >100,000 | - |

| Analog 11b | 6,700 | 1.2x more potent |

| Analog 11c | 7,500 | 1.1x more potent |

| Analog 11d | 4,100 | 2.0x more potent |

| Analog 11e | >100,000 | - |

| Analog 11g | >100,000 | - |

| Analog 11h | >100,000 | - |

| Analog 11i | >100,000 | - |

Data sourced from Penthala NR, et al. (2013).[1][2]

Table 2: Inhibition of [³H]Dopamine ([³H]DA) Uptake by VMAT2

| Compound | Kᵢ (nM) ± SEM | Fold Difference vs. GZ-793A |

| This compound (11f) | 45 | ~1.5x less potent |

| GZ-793A (Reference) | 29 | - |

| Analog 11a | 4,500 | 155x less potent |

| Analog 11b | 1,200 | 41x less potent |

| Analog 11c | 1,100 | 38x less potent |

| Analog 11d | 49 | ~1.7x less potent |

| Analog 11e | >10,000 | - |

| Analog 11g | >10,000 | - |

| Analog 11h | >10,000 | - |

| Analog 11i | >10,000 | - |

Data sourced from Penthala NR, et al. (2013).[1][2]

Mechanism of Action: VMAT2 Inhibition

This compound acts as an inhibitor of the vesicular monoamine transporter 2. VMAT2 is responsible for packaging monoamine neurotransmitters, such as dopamine, from the neuronal cytoplasm into synaptic vesicles for subsequent release. By inhibiting VMAT2, this compound disrupts the storage of dopamine, leading to a depletion of vesicular dopamine and a reduction in its release into the synaptic cleft. This mechanism is a key area of investigation for therapeutic interventions in conditions characterized by excessive dopaminergic signaling.

Caption: Mechanism of VMAT2 inhibition by this compound.

Experimental Protocols

The preclinical in vitro evaluation of this compound involved two primary assays as described by Penthala et al. (2013).[1][2]

[³H]Dihydrotetrabenazine ([³H]DTBZ) Binding Assay

This assay determines the binding affinity of the test compounds to the tetrabenazine binding site on VMAT2.

-

Tissue Preparation: Vesicular membranes were prepared from rat striatum.

-

Assay Components:

-

Vesicular membrane preparations (approximately 100 µg of protein).

-

[³H]DTBZ (2 nM) as the radioligand.

-

Test compounds (this compound and its analogs) at varying concentrations.

-

Tetrabenazine (10 µM) to determine non-specific binding.

-

-

Incubation: The components were incubated in a 96-well plate at room temperature for 2 hours.

-

Detection: The reaction was terminated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter, representing bound [³H]DTBZ, was quantified using liquid scintillation spectrometry.

-

Data Analysis: The concentration of the test compound that inhibited 50% of specific [³H]DTBZ binding (IC₅₀) was determined. The inhibitory constant (Kᵢ) was then calculated using the Cheng-Prusoff equation.

Caption: Workflow for the [³H]DTBZ binding assay.

[³H]Dopamine ([³H]DA) Uptake Assay

This functional assay measures the ability of the test compounds to inhibit the transport of dopamine into synaptic vesicles by VMAT2.

-

Tissue Preparation: Vesicular membranes were prepared from rat striatum.

-

Assay Components:

-

Vesicular membrane preparations (approximately 50 µg of protein).

-

[³H]DA (150 nM) as the substrate.

-

Test compounds (this compound and its analogs) at varying concentrations.

-

Lobeline (100 µM) to determine non-specific uptake.

-

ATP (2.5 mM) to initiate the uptake process.

-

-

Incubation: The membranes and test compounds were pre-incubated, followed by the addition of [³H]DA and ATP to start the reaction. The incubation was carried out at 37°C for 5 minutes.

-

Detection: The reaction was terminated by rapid filtration. The radioactivity retained on the filter, representing [³H]DA taken up into the vesicles, was quantified by liquid scintillation counting.

-

Data Analysis: The IC₅₀ value was determined, and the Kᵢ was calculated using the Cheng-Prusoff equation.

Caption: Workflow for the [³H]DA uptake assay.

In Vivo Research Findings

The primary publication by Penthala et al. (2013) focuses on the synthesis and in vitro evaluation of this compound and its analogs.[1][2] As of the current review of this source, no in vivo preclinical data, such as pharmacokinetic profiling or behavioral studies in animal models, were presented for this compound. Further research would be required to establish the in vivo efficacy and safety profile of this compound.

Conclusion

This compound is a potent in vitro inhibitor of VMAT2, demonstrating a Kᵢ of 45 nM in a dopamine uptake assay.[1][2] It exhibits a significantly higher affinity for the dihydrotetrabenazine binding site on VMAT2 compared to its parent compound, GZ-793A.[1][2] The provided data and methodologies from the foundational preclinical study offer a strong basis for further investigation into the therapeutic potential of this compound, particularly in the context of substance use disorders. The lack of in vivo data highlights a critical next step in the development pipeline for this compound.

References

- 1. Pyrrolidine analogs of GZ-793A: synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VMAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolidine analogs of GZ-793A: Synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of VMAT2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vesicular Monoamine Transporter 2 (VMAT2) is a crucial protein responsible for packaging monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, into synaptic vesicles for subsequent release.[1][2] Its role in regulating monoamine homeostasis makes it a significant therapeutic target for various neurological and psychiatric disorders, including Huntington's disease and tardive dyskinesia.[3] This document provides detailed application notes and protocols for the in vivo study of VMAT2 inhibitors, using tetrabenazine and its derivatives (deutetrabenazine and valbenazine) as representative compounds, given the lack of specific public information on a compound named "VMAT2-IN-4". These protocols are intended to guide researchers in designing and executing in vivo experiments to evaluate the pharmacological effects of VMAT2 inhibitors.

VMAT2 Signaling Pathway

VMAT2 utilizes a proton gradient established by a vesicular H+-ATPase to drive monoamines from the cytoplasm into synaptic vesicles.[1] By inhibiting VMAT2, compounds like tetrabenazine prevent the loading of monoamines into these vesicles. This leads to a depletion of vesicular monoamines, and the excess cytoplasmic monoamines are subsequently metabolized by monoamine oxidase (MAO). The overall effect is a reduction in monoaminergic neurotransmission.[4] The activity of VMAT2 can also be modulated by intracellular signaling pathways, such as those involving G-proteins.[2][5]

Data Presentation

Table 1: Effects of VMAT2 Inhibitors on Monoamine Levels in Rats

This table summarizes the effects of single-dose administration of various VMAT2 inhibitors on extracellular monoamine levels in different brain regions of rats, as determined by in vivo microdialysis.[4]

| Compound | Dose (p.o.) | Brain Region | Dopamine (DA) | Serotonin (5-HT) | Norepinephrine (NE) | Duration of Effect |

| Deutetrabenazine | 5 mg/kg | Striatum | Decreased | Decreased | No Change | Up to 6 hours |

| mPFC | Decreased | No Change | Decreased | Up to 6 hours | ||

| Tetrabenazine | 5 mg/kg | Striatum | Decreased | Decreased | No Change | Up to 6 hours |

| mPFC | Decreased | No Change | Decreased | Up to 6 hours | ||

| Valbenazine | 5 mg/kg | Striatum | Decreased | Decreased | No Change | Up to 6 hours |

| mPFC | Decreased | No Change | Decreased | Up to 6 hours |

mPFC: medial prefrontal cortex

Table 2: In Vivo Dosing of VMAT2 Inhibitors in Rodent Models

This table provides examples of dosing regimens for VMAT2 inhibitors in various rodent models for behavioral and neurochemical studies.

| Compound | Animal Model | Dose | Route of Administration | Study Focus | Reference |

| Tetrabenazine | Male ICR Mice | 0-2 mg/kg | Intraperitoneal (i.p.) | Locomotion and stereotyped behaviors | [6] |

| Tetrabenazine | Adult Male Sprague-Dawley Rats | 0.25-2 mg/kg | Intraperitoneal (i.p.) | Tremor jaw movement | [6] |

| Tetrabenazine | Adult Male Mice | 1-10 mg/kg | Subcutaneous (s.c.) | Neurotransmitter levels | [6] |

| Tetrabenazine | Transgenic HD Rats | 2.5 mg/kg | Subcutaneous (s.c.) | Choreiform movements | [7] |

| Deutetrabenazine | Rats | 5 mg/kg | Oral (p.o.) | Monoamine levels | [4] |

| Valbenazine | Rats | Not specified | Oral | Reproductive studies | [8] |

HD: Huntington's disease

Experimental Protocols

Protocol 1: In Vivo Microdialysis for Monoamine Level Assessment

Objective: To measure the extracellular levels of monoamines and their metabolites in specific brain regions of awake rats following the administration of a VMAT2 inhibitor.[4]

Materials:

-

Male Wistar rats (or other appropriate strain)

-

VMAT2 inhibitor (e.g., deutetrabenazine, tetrabenazine, valbenazine)

-

Vehicle for drug administration

-

Microdialysis probes

-

Surgical instruments for stereotaxic surgery

-

Anesthesia (e.g., isoflurane)

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

-

Artificial cerebrospinal fluid (aCSF) for perfusion

Procedure:

-

Surgical Implantation of Microdialysis Probes:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Surgically implant guide cannulas for the microdialysis probes into the desired brain regions (e.g., striatum and medial prefrontal cortex).

-

Secure the guide cannulas to the skull with dental cement.

-

Allow the animals to recover from surgery for at least 48 hours.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probes into the guide cannulas of the awake, freely moving rats.

-

Perfuse the probes with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples for a predetermined period (e.g., 60-120 minutes).

-

Administer the VMAT2 inhibitor or vehicle (e.g., 5 mg/kg, p.o.).

-

Continue collecting dialysate samples at regular intervals (e.g., every 20-30 minutes) for up to 6 hours post-administration.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for monoamines (dopamine, serotonin, norepinephrine) and their metabolites using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Express the monoamine concentrations as a percentage of the baseline levels for each animal.

-

Perform statistical analysis to compare the effects of the VMAT2 inhibitor to the vehicle control group.

-

Protocol 2: Behavioral Assessment in a Rodent Model of Huntington's Disease

Objective: To evaluate the efficacy of a VMAT2 inhibitor in reducing choreiform movements in a transgenic rat model of Huntington's disease.[7]

Materials:

-

Homozygous male transgenic Huntington's disease (tgHD) rats (e.g., 17 months old)

-

VMAT2 inhibitor (e.g., tetrabenazine)

-

Vehicle for drug administration (e.g., saline)

-

Video recording equipment

-

Home cage environment for observation

Procedure:

-

Acclimation and Baseline Recording:

-

Acclimate the tgHD rats to the testing room and home cage environment.

-

Videotape the animals in their home cages for a baseline assessment period (e.g., 5 minutes) to quantify the frequency of choreiform movements.

-

-

Drug Administration:

-

Administer the VMAT2 inhibitor (e.g., 2.5 mg/kg, s.c.) or vehicle to the rats in a crossover design, with a sufficient washout period between treatments.

-

-

Post-Dose Behavioral Assessment:

-

Following injection, videotape the animals at regular intervals (e.g., every 15 minutes) for a defined assessment period (e.g., 5 minutes) over several hours.

-

-

Blinded Scoring:

-

An observer blinded to the treatment conditions should score the videos to quantify the number of choreiform movements.

-

-

Data Analysis:

-

Calculate the percentage reduction in choreiform movements for the VMAT2 inhibitor treatment compared to the vehicle treatment.

-

Use appropriate statistical tests (e.g., paired t-test) to determine the significance of the treatment effect.

-

Concluding Remarks

The protocols and data presented herein provide a comprehensive guide for the in vivo investigation of VMAT2 inhibitors. As "this compound" is not a publicly documented compound, the information is based on well-characterized inhibitors such as tetrabenazine, deutetrabenazine, and valbenazine. Researchers should adapt these protocols to their specific VMAT2 inhibitor of interest and the scientific questions being addressed. Careful consideration of animal models, dosing, and outcome measures is essential for obtaining robust and reproducible in vivo data in the study of VMAT2 pharmacology.

References

- 1. neurologylive.com [neurologylive.com]

- 2. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Valbenazine (Ingrezza): The First FDA-Approved Treatment for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdsabstracts.org [mdsabstracts.org]

- 5. The Neuronal Monoamine Transporter VMAT2 Is Regulated by the Trimeric GTPase Go2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetrabenazine (Xenazine) | Monoamine Transporter | CAS 58-46-8 | Buy Tetrabenazine (Xenazine) from Supplier InvivoChem [invivochem.com]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

Application Notes and Protocols for VMAT2-IN-4: A Novel PET Tracer for Imaging Vesicular Monoamine Transporter Type 2

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "VMAT2-IN-4" is a hypothetical designation for a novel Vesicular Monoamine Transporter Type 2 (VMAT2) positron emission tomography (PET) tracer. The following application notes and protocols are representative examples based on established methodologies for similar VMAT2 imaging agents, such as derivatives of dihydrotetrabenazine (DTBZ).

Introduction

The Vesicular Monoamine Transporter Type 2 (VMAT2) is a protein crucial for the packaging of monoamine neurotransmitters (dopamine, serotonin, norepinephrine, and histamine) into synaptic vesicles.[1][2] Its density is a key indicator of the integrity of monoaminergic neurons. Consequently, VMAT2 is a significant biomarker for in vivo imaging in the study of neurodegenerative disorders like Parkinson's disease and Huntington's disease, as well as other neurological and psychiatric conditions.[3][4] PET imaging of VMAT2 allows for the non-invasive quantification of changes in monoaminergic innervation.[3]

This compound is a novel, selective, and high-affinity radioligand designed for the in vivo visualization and quantification of VMAT2 using PET. This document provides detailed protocols for the radiosynthesis, quality control, and application of this compound in preclinical PET imaging studies.

VMAT2 Signaling Pathway

The following diagram illustrates the role of VMAT2 in monoaminergic neurotransmission.

Caption: Role of VMAT2 in dopamine storage and release, and the binding site of this compound.

Radiosynthesis and Quality Control of [¹⁸F]this compound

This section outlines the protocol for the synthesis of [¹⁸F]this compound via a two-step nucleophilic substitution reaction.

Radiosynthesis Workflow

Caption: Workflow for the automated radiosynthesis of [¹⁸F]this compound.

Experimental Protocol: Radiosynthesis

-

[¹⁸F]Fluoride Production: Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

-

Trapping and Elution: Trap the [¹⁸F]fluoride on a quaternary methyl ammonium (QMA) anion-exchange cartridge. Elute the trapped [¹⁸F]F⁻ with a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.

-

Azeotropic Drying: Dry the [¹⁸F]F⁻/K₂₂₂ complex by azeotropic distillation with acetonitrile under a stream of nitrogen at elevated temperature.

-

Labeling Reaction: Add the tosylate precursor of this compound dissolved in a suitable solvent (e.g., DMSO) to the dried [¹⁸F]F⁻/K₂₂₂ complex. Heat the reaction mixture (e.g., at 110°C for 10 minutes).

-

Purification: Purify the crude reaction mixture using semi-preparative high-performance liquid chromatography (HPLC).

-